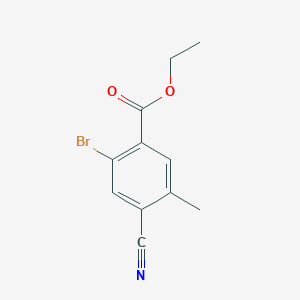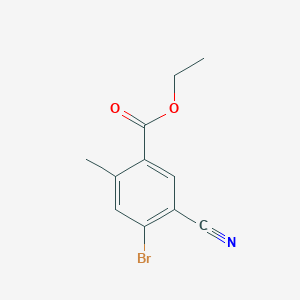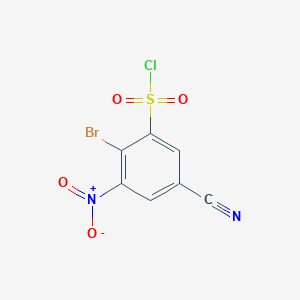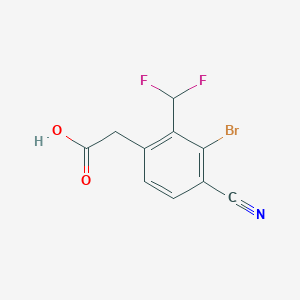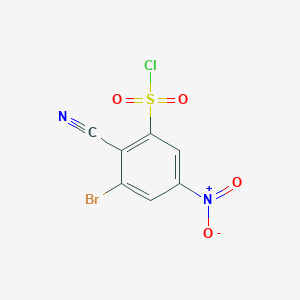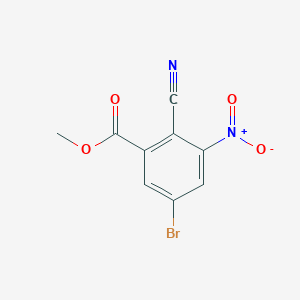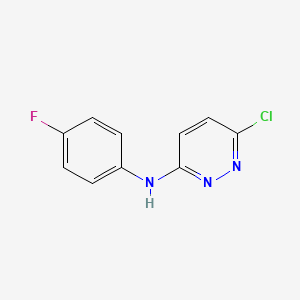
6-chloro-N-(4-fluorophenyl)pyridazin-3-amine
Übersicht
Beschreibung
“6-chloro-N-(4-fluorophenyl)pyridazin-3-amine” is a synthetic organic compound with potential applications in several fields of research and industry. It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .
Synthesis Analysis
The synthesis of pyridazine derivatives, including “6-chloro-N-(4-fluorophenyl)pyridazin-3-amine”, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-(4-fluorophenyl)pyridazin-3-amine” is represented by the InChI code 1S/C10H7ClFN3/c12-10-5-6-11(16-15-10)14-7-8-1-3-9(13)4-2-8/h1-6H,7H2,(H,14,16) .
Chemical Reactions Analysis
Pyridazine derivatives, including “6-chloro-N-(4-fluorophenyl)pyridazin-3-amine”, have been synthesized using different methods of cyclization, leading to several hitherto unknown biheterocyclic compounds . The chemical properties of pyridazines are considered, including both reactions of the diazine ring and reactions of various substituents attached to the ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthetic Pathways and Derivatives
A notable approach in the synthesis of pyridazinone derivatives involves the conversion of halogenated pyridazines with aromatic amines, leading to the formation of new 3-aminoaryl pyridazines. This method, as described by Alonazy, Al-Hazimi, and Korraa (2009), showcases the versatility of pyridazinone scaffolds in generating compounds with potential antimicrobial activities, although their initial screenings were mostly negative (Alonazy, Al-Hazimi, & Korraa, 2009). Similarly, Pattison et al. (2009) explored polysubstituted pyridazinones through sequential nucleophilic substitution reactions, highlighting the scaffold's utility in drug discovery and the regioselectivity of nucleophilic substitution which can vary based on the nucleophile and substituent attached (Pattison et al., 2009).
Biological Activities and Applications
Kamble et al. (2015) synthesized new derivatives of pyridazinone and evaluated their anticancer, antiangiogenic, and antioxidant activities. Certain derivatives showed inhibitory activity against human cancer cell lines and potent antiangiogenic activity, indicating the potential therapeutic value of these compounds (Kamble et al., 2015).
Advanced Synthesis Techniques
Sallam et al. (2021) presented the synthesis, structure analysis, and characterization of triazole pyridazine derivatives, employing Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks. This study not only elucidates the structural aspects of these compounds but also explores their intermolecular interactions, providing insights into their potential applications in medicinal chemistry (Sallam et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-N-(4-fluorophenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-9-5-6-10(15-14-9)13-8-3-1-7(12)2-4-8/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVVTPYVJRKXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-fluorophenyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



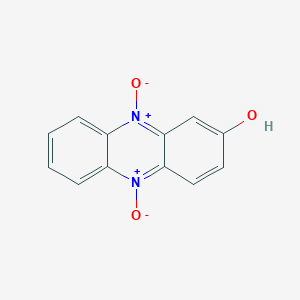
![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1417166.png)
![[4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid](/img/structure/B1417167.png)
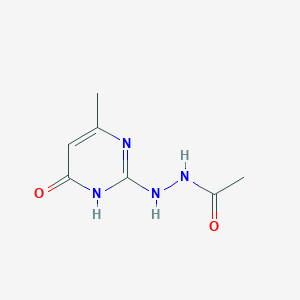
![Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine](/img/structure/B1417171.png)
